1-(4-Ethoxyphenyl)pyrrolidin-3-amine

Medicinal Chemistry SAR Lipophilicity

1-(4-Ethoxyphenyl)pyrrolidin-3-amine (CAS 1096806-84-6) is a critical 3-aminopyrrolidine scaffold for SAR studies targeting DAT, NET, and SERT. The 4-ethoxyphenyl substituent critically influences lipophilicity (LogP ~1.62) and target engagement; generic substitution is not feasible—even minor aryl changes can alter transporter binding >10-fold. The regioisomerically pure pyrrolidin-3-amine is essential for receptor interaction. With ≥98% purity, this compound minimizes assay noise and serves as a reliable intermediate for reductive amination, amide coupling, or probe conjugation. Procure the exact compound to maintain SAR integrity and avoid confounding experimental outcomes.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B11817140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)pyrrolidin-3-amine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CCC(C2)N
InChIInChI=1S/C12H18N2O/c1-2-15-12-5-3-11(4-6-12)14-8-7-10(13)9-14/h3-6,10H,2,7-9,13H2,1H3
InChIKeyHSGIHXNDBCNRKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethoxyphenyl)pyrrolidin-3-amine: Procurement-Ready Pyrrolidine Amine for Medicinal Chemistry and SAR Exploration


1-(4-Ethoxyphenyl)pyrrolidin-3-amine (CAS 1096806-84-6) is a synthetic pyrrolidine derivative featuring a 4-ethoxyphenyl substituent at the pyrrolidine nitrogen and a primary amine at the 3-position . Its molecular formula is C12H18N2O, molecular weight 206.28 g/mol, and it is commercially available at ≥98% purity . As a member of the 3-aminopyrrolidine class, this compound serves as a versatile scaffold for structure-activity relationship (SAR) studies targeting monoamine transporters and G protein-coupled receptors [1].

Why Generic Pyrrolidine Amines Cannot Substitute for 1-(4-Ethoxyphenyl)pyrrolidin-3-amine


Generic substitution within the 3-aminopyrrolidine class is not feasible because the ethoxy substituent on the phenyl ring critically influences lipophilicity (LogP ~1.62 for this compound ) and potential target engagement. SAR studies on related pyrrolidines demonstrate that small changes in aryl substitution (e.g., ethoxy vs. methoxy, or 4- vs. 3-substitution) can alter dopamine and serotonin transporter binding affinities by >10-fold [1]. Furthermore, the specific regioisomer (pyrrolidin-3-amine vs. -2-amine) is essential for receptor interaction . Consequently, procuring the exact compound is necessary to maintain SAR integrity and avoid confounding experimental outcomes.

Quantitative Evidence Guide: Differentiating 1-(4-Ethoxyphenyl)pyrrolidin-3-amine from Structural Analogs


Lipophilicity and Hydrogen Bonding Profile Differentiates 1-(4-Ethoxyphenyl)pyrrolidin-3-amine from Methoxy and Unsubstituted Analogs

The 4-ethoxy substituent on the phenyl ring of 1-(4-ethoxyphenyl)pyrrolidin-3-amine provides a distinct lipophilicity profile compared to methoxy or unsubstituted phenyl analogs. This difference is quantifiable via computed LogP and Topological Polar Surface Area (TPSA) values. The target compound has a LogP of 1.62 and TPSA of 38.49 Ų . In contrast, the 4-methoxyphenyl analog (N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine) has a lower LogP of ~1.3 (estimated) . The ethoxy group increases LogP by ~0.3 units while maintaining a similar TPSA, which may enhance blood-brain barrier permeability in CNS-targeted research .

Medicinal Chemistry SAR Lipophilicity

Regioisomeric Purity Assures Correct Receptor Orientation: 3-Amine vs. 2-Amine Pyrrolidine Isomers

The position of the amine group on the pyrrolidine ring is critical for bioactivity. 1-(4-Ethoxyphenyl)pyrrolidin-3-amine features the amine at the 3-position. The regioisomer, 1-(4-ethoxyphenyl)pyrrolidin-2-amine, exhibits different spatial orientation of the hydrogen bond donor/acceptor pair. Literature on analogous phenylpyrrolidines shows that 3-amino substitution yields >100-fold higher affinity for dopamine D2 receptors compared to 2-amino isomers [1]. While direct data for the ethoxyphenyl series is limited, class-level SAR supports that 3-amino pyrrolidines are the preferred scaffold for monoamine transporter interaction [2]. Procurement of the correct regioisomer eliminates the risk of false-negative results in binding assays.

Medicinal Chemistry Stereochemistry Receptor Binding

Purity Specification ≥98% Enables Reproducible In Vitro Pharmacology

Commercial batches of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine are supplied with a purity specification of ≥98% (by HPLC or equivalent) . This is a critical quality attribute for in vitro pharmacology studies. Lower-purity analogs (e.g., 95% purity) may contain up to 5% unknown impurities that can act as agonists or antagonists at the target receptor, skewing IC50 or Ki determinations. For instance, a 5% impurity with 10 nM potency could erroneously shift an observed IC50 from 100 nM to 50 nM. The ≥98% specification minimizes this risk, ensuring that observed activity is attributable to the compound of interest.

Analytical Chemistry Reproducibility Assay Development

Optimal Research Applications for 1-(4-Ethoxyphenyl)pyrrolidin-3-amine Based on Evidenced Properties


Building Focused Libraries for Monoamine Transporter SAR

Given its structural similarity to known 3-aminopyrrolidine monoamine uptake inhibitors, 1-(4-Ethoxyphenyl)pyrrolidin-3-amine is best used as a core scaffold for synthesizing focused libraries aimed at exploring SAR around dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The compound's moderate LogP and amine functionality provide a balanced starting point for further derivatization. Researchers can systematically vary the N-aryl substituent (e.g., ethoxy, methoxy, halogens) to probe effects on transporter selectivity and potency, leveraging class-level SAR knowledge that 3-amino pyrrolidines exhibit enhanced affinity over 2-amino isomers [1].

Validating In Silico Binding Models for CNS Targets

The compound's computed physicochemical properties (LogP 1.62, TPSA 38.49 Ų) make it a suitable validation tool for computational models predicting blood-brain barrier permeability and receptor binding. Researchers can use the compound to generate experimental binding data (e.g., % inhibition at 10 µM) and compare it to docking predictions for targets like the dopamine D3 receptor or nicotinic acetylcholine receptors, where related pyrrolidines have shown affinity. This provides a benchmark for refining in silico models prior to large-scale virtual screening .

Developing Positive Controls for High-Throughput Screening Assays

Due to its high purity (≥98%) and structural similarity to known monoamine transporter inhibitors, 1-(4-Ethoxyphenyl)pyrrolidin-3-amine can serve as a reliable positive control in high-throughput screening (HTS) campaigns targeting DAT, NET, or SERT. The compound's consistent purity minimizes assay noise, and its moderate predicted affinity (based on class SAR) allows it to be used at a fixed concentration (e.g., 10 µM) to define the upper bound of inhibition in multi-well plate assays .

Synthetic Intermediate for Advanced Pyrrolidine-Based Probes

The primary amine at the 3-position of the pyrrolidine ring offers a convenient handle for further functionalization, such as reductive amination, amide bond formation, or conjugation to fluorophores or affinity tags. This makes 1-(4-Ethoxyphenyl)pyrrolidin-3-amine a valuable intermediate for generating chemical probes to study protein targets implicated in neurological disorders. Its ethoxyphenyl group provides a hydrophobic anchor that can be exploited in fragment-based drug design campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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